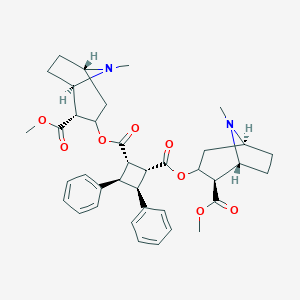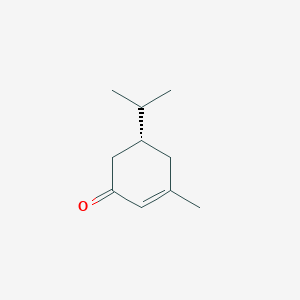
(5R)-3-Methyl-5-propan-2-ylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-3-Methyl-5-propan-2-ylcyclohex-2-en-1-one, also known as Carvone, is a natural organic compound that is found in various plants such as spearmint, caraway, and dill. It is a chiral molecule that exists in two enantiomeric forms, (R)-(+)-carvone and (S)-(-)-carvone.
Mechanism of Action
The mechanism of action of (5R)-3-Methyl-5-propan-2-ylcyclohex-2-en-1-one varies depending on its application. In cancer treatment, (5R)-3-Methyl-5-propan-2-ylcyclohex-2-en-1-one has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In antimicrobial activity, (5R)-3-Methyl-5-propan-2-ylcyclohex-2-en-1-one has been shown to disrupt the cell membrane of bacteria and fungi, causing cell death. In insecticide properties, (5R)-3-Methyl-5-propan-2-ylcyclohex-2-en-1-one has been shown to act as a repellent and disrupt the nervous system of insects.
Biochemical and Physiological Effects:
(5R)-3-Methyl-5-propan-2-ylcyclohex-2-en-1-one has been shown to have various biochemical and physiological effects. In cancer treatment, (5R)-3-Methyl-5-propan-2-ylcyclohex-2-en-1-one has been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes. In antimicrobial activity, (5R)-3-Methyl-5-propan-2-ylcyclohex-2-en-1-one has been shown to disrupt the cell membrane of bacteria and fungi, causing cell death. In insecticide properties, (5R)-3-Methyl-5-propan-2-ylcyclohex-2-en-1-one has been shown to disrupt the nervous system of insects, causing paralysis and death.
Advantages and Limitations for Lab Experiments
The advantages of using (5R)-3-Methyl-5-propan-2-ylcyclohex-2-en-1-one in lab experiments include its low toxicity, high purity, and availability. However, the limitations of using (5R)-3-Methyl-5-propan-2-ylcyclohex-2-en-1-one in lab experiments include its chiral nature, which requires the use of enantiopure samples, and its potential instability under certain conditions.
Future Directions
There are several future directions for the study of (5R)-3-Methyl-5-propan-2-ylcyclohex-2-en-1-one. One area of research is the development of new synthetic methods for (5R)-3-Methyl-5-propan-2-ylcyclohex-2-en-1-one and its derivatives. Another area of research is the investigation of the potential therapeutic effects of (5R)-3-Methyl-5-propan-2-ylcyclohex-2-en-1-one in other areas, such as neurodegenerative diseases and inflammation. Additionally, the study of the mechanism of action of (5R)-3-Methyl-5-propan-2-ylcyclohex-2-en-1-one in various applications can provide insight into the development of new drugs and treatments.
Synthesis Methods
(5R)-3-Methyl-5-propan-2-ylcyclohex-2-en-1-one can be synthesized through several methods, including the oxidation of carvone hydroperoxide, the reduction of carvone oxide, and the isomerization of carvone epoxide. The most common method for synthesizing (5R)-3-Methyl-5-propan-2-ylcyclohex-2-en-1-one is through the oxidation of carvone hydroperoxide. This method involves the reaction of carvone with hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten.
Scientific Research Applications
(5R)-3-Methyl-5-propan-2-ylcyclohex-2-en-1-one has been widely studied for its various scientific research applications. It has been used as a chiral auxiliary in organic synthesis, a flavoring agent in the food industry, and a fragrance in the cosmetic industry. Additionally, (5R)-3-Methyl-5-propan-2-ylcyclohex-2-en-1-one has shown potential therapeutic effects in several areas of research, including cancer treatment, antimicrobial activity, and insecticide properties.
properties
CAS RN |
112710-42-6 |
|---|---|
Product Name |
(5R)-3-Methyl-5-propan-2-ylcyclohex-2-en-1-one |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(5R)-3-methyl-5-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-4-8(3)5-10(11)6-9/h5,7,9H,4,6H2,1-3H3/t9-/m1/s1 |
InChI Key |
XHJJEWBMBSQVCJ-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC(=O)C[C@@H](C1)C(C)C |
SMILES |
CC1=CC(=O)CC(C1)C(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1)C(C)C |
synonyms |
2-Cyclohexen-1-one,3-methyl-5-(1-methylethyl)-,(R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



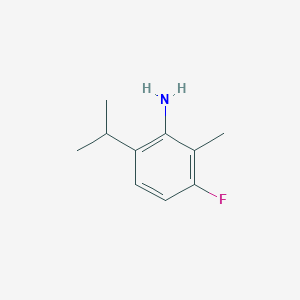
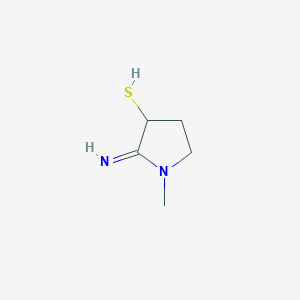
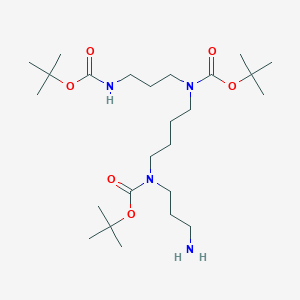
![Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester](/img/structure/B38503.png)
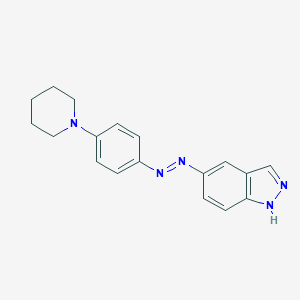
![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38506.png)
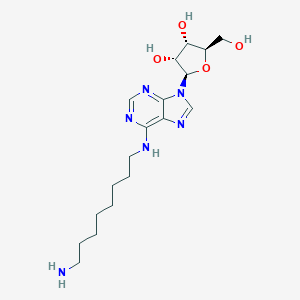
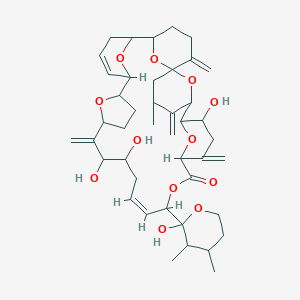
![7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B38510.png)

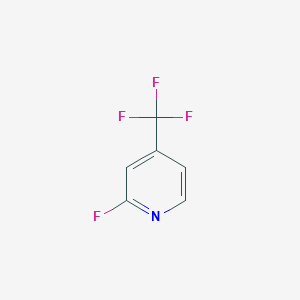
![[(1S,2S,3S,5R,11R,12S,15R,16S)-15-Acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B38516.png)
